3,5-Difluoro-4-(methylthio)phenylboronic acid
Overview
Description
3,5-Difluoro-4-(methylthio)phenylboronic acid is a specialized organic compound characterized by its unique structure, which includes a phenyl ring substituted with fluorine and methylthio groups, as well as a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-(methylthio)phenylboronic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative is coupled with an appropriate halide under palladium catalysis. The reaction conditions often require a base, such as sodium carbonate, and a solvent like toluene or water.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-4-(methylthio)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to remove fluorine atoms, resulting in different derivatives.
Substitution: The methylthio group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed:
Boronic Esters: Formed through the oxidation of boronic acid.
Reduced Derivatives: Resulting from the reduction of fluorine atoms.
Substituted Derivatives: Produced by substituting the methylthio group.
Scientific Research Applications
3,5-Difluoro-4-(methylthio)phenylboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound can be employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: It has potential as a precursor for drug development, especially in the design of boronic acid-based drugs.
Industry: The compound is utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 3,5-Difluoro-4-(methylthio)phenylboronic acid exerts its effects depends on its specific application. In drug development, for example, the boronic acid group can form reversible covalent bonds with biological targets, such as enzymes or receptors, modulating their activity.
Molecular Targets and Pathways Involved:
Enzymes: Boronic acids can inhibit enzymes by binding to their active sites.
Receptors: The compound can interact with receptors, altering signal transduction pathways.
Comparison with Similar Compounds
3,5-Difluoro-4-(methylthio)phenylboronic acid is unique due to its specific combination of fluorine and methylthio groups, which confer distinct chemical properties. Similar compounds include:
3,5-Difluoro-4-(methylthio)benzophenone: Similar structure but lacks the boronic acid group.
3,5-Difluoro-4-(methylthio)phenylboronic ester: A derivative with an esterified boronic acid group.
Properties
IUPAC Name |
(3,5-difluoro-4-methylsulfanylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2S/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKQQWGTISJLIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)SC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701220408 | |
Record name | Boronic acid, B-[3,5-difluoro-4-(methylthio)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701220408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-38-3 | |
Record name | Boronic acid, B-[3,5-difluoro-4-(methylthio)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3,5-difluoro-4-(methylthio)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701220408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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